2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-13-4-1-5-14-12(13)6-8-19(14)10-15(20)18-11-3-2-7-17-9-11/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGAVFPTKRQUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=CN=CC=C3)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Chemical Compound and Analogs
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide reveals three primary bond disconnections, leading to logical and accessible starting materials. The most evident disconnection is at the amide bond, breaking the molecule into 2-(4-chloro-1H-indol-1-yl)acetic acid and 3-aminopyridine (B143674). This approach is highly practical due to the robustness and high efficiency of modern amide coupling reactions.
Further disconnection of the 2-(4-chloro-1H-indol-1-yl)acetic acid intermediate involves cleaving the N-C bond of the indole (B1671886) ring, which points to 4-chloro-1H-indole and a two-carbon electrophile, such as ethyl bromoacetate (B1195939), as the precursors. The synthesis of the 4-chloro-1H-indole core itself can be approached through various indole formation strategies, most notably the Fischer indole synthesis. This leads to the identification of (3-chlorophenyl)hydrazine (B1595953) as a key starting material for the indole moiety. The pyridine (B92270) component, 3-aminopyridine, is a commercially available and commonly used building block in medicinal chemistry.
Therefore, the key precursors identified through this retrosynthetic analysis are:
(3-chlorophenyl)hydrazine
A suitable carbonyl compound for the Fischer indole synthesis
Ethyl bromoacetate (or a similar C2-electrophile)
3-aminopyridine
Strategies for Indole Moiety Construction
Fischer Indole Synthesis and Variationswikipedia.orgjk-sci.com
The Fischer indole synthesis is a venerable and highly versatile method for constructing indole rings from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of 4-chloro-1H-indole, the logical starting material is (3-chlorophenyl)hydrazine. This is typically reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in the presence of an acid catalyst.
The reaction mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org A thermofisher.comthermofisher.com-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Variations of the Fischer indole synthesis, such as the Buchwald modification, allow for the use of aryl bromides and hydrazones in a palladium-catalyzed reaction, expanding the scope of accessible starting materials. wikipedia.org
Alternative Cyclization Reactionsmdpi.com
While the Fischer indole synthesis is a powerful tool, other cyclization reactions can also be employed for the synthesis of substituted indoles. Transition metal-catalyzed reactions have gained prominence due to their efficiency and functional group tolerance. mdpi.com For instance, palladium-catalyzed intramolecular cyclization of ortho-alkynyl anilines is a modern and effective method for indole synthesis. mdpi.com In the context of 4-chloro-1H-indole, this would involve the synthesis of a suitably substituted 2-alkynyl-3-chloroaniline derivative.
Another approach involves the palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines, which can provide a route to C4-substituted indoles. nih.gov Furthermore, metal-free cyclization methods, such as those promoted by bases, electrophiles, or radical initiators, offer alternative pathways to the indole core. chim.it
Approaches for Pyridine Moiety Functionalization
The pyridine component of the target molecule is 3-aminopyridine. This is a readily available commercial reagent and is often used directly in coupling reactions. However, should a synthesis be required, numerous methods exist for the preparation of aminopyridines. A common laboratory-scale synthesis involves the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). This reaction typically uses bromine and a strong base, such as sodium hydroxide, to convert the amide into a primary amine with one less carbon atom.
Alternatively, the reduction of 3-nitropyridine, which can be prepared by the nitration of pyridine, provides another route to 3-aminopyridine. Various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation, can be employed for this transformation.
Formation of the Acetamide (B32628) Linkage
The final key step in the synthesis of this compound is the formation of the amide bond linking the indoleacetic acid and aminopyridine moieties.
Amide Coupling Reactions (e.g., Condensation of Carboxylic Acids with Amines)rsc.orgresearchgate.net
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To overcome this, a wide array of coupling reagents have been developed to activate the carboxylic acid, facilitating a more efficient reaction under milder conditions. researchgate.net
The synthesis of the required 2-(4-chloro-1H-indol-1-yl)acetic acid precursor is typically achieved through the N-alkylation of 4-chloro-1H-indole with an haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Once the carboxylic acid is obtained, it can be coupled with 3-aminopyridine using various activating agents. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other effective coupling reagents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).
An alternative approach is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with 3-aminopyridine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct.
The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired scale of the reaction. The following table provides a summary of common amide coupling reagents and their typical reaction conditions.
| Coupling Reagent | Additive (if any) | Base (if any) | Solvent | Typical Temperature |
| EDCI | HOBt | DIPEA or Et3N | DMF or CH2Cl2 | 0 °C to room temp. |
| HATU | - | DIPEA or Et3N | DMF or CH2Cl2 | 0 °C to room temp. |
| BOP | - | DIPEA or Et3N | DMF or CH2Cl2 | 0 °C to room temp. |
| Thionyl Chloride | - | Pyridine or Et3N | CH2Cl2 or Toluene | 0 °C to reflux |
| CDI | - | - | THF or DMF | Room temp. to 60 °C |
This table presents generalized conditions and specific optimizations are often required for individual reactions.
Role of Coupling Reagents (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide, CDI, TBTU)
The formation of the amide linkage in the target compound and its analogs is a critical step, often requiring the activation of a carboxylic acid to facilitate its reaction with an amine. Several coupling reagents are employed for this purpose, each with its own mechanism and advantages.
2-chloro-1-methylpyridinium iodide (Mukaiyama Reagent): This reagent is a versatile condensing agent used for the synthesis of esters, amides, and lactams from the corresponding carboxylic acids. rsc.org In the context of amide bond formation, it activates the carboxylic acid by forming a reactive acylpyridinium species. rsc.orgnih.gov This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide. The Mukaiyama reagent is known for its efficiency, mild reaction conditions, and relatively low toxicity compared to some other coupling agents. chemicalbook.com It has been successfully used in peptide synthesis with minimal racemization. nih.gov
1,1'-Carbonyldiimidazole (CDI): CDI is another effective activating agent for carboxylic acids. researchgate.net It reacts with a carboxylic acid to form a highly reactive N-acylimidazole intermediate, with the evolution of carbon dioxide. researchgate.netresearchgate.net This intermediate readily undergoes nucleophilic attack by an amine to form the amide bond, regenerating imidazole (B134444) as a byproduct. researchgate.net CDI is considered a mild reagent and is particularly useful when dealing with sensitive substrates. researchgate.netnih.gov The byproducts, imidazole and carbon dioxide, are generally easy to remove from the reaction mixture. researchgate.net
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU): TBTU is a highly efficient coupling reagent, particularly in peptide synthesis. peptide.com It belongs to the family of aminium-based coupling reagents and is known for promoting rapid amide bond formation with low rates of racemization. peptide.com TBTU activates the carboxylic acid to form an OBt active ester, which then reacts with the amine. luxembourg-bio.com The addition of a base, such as diisopropylethylamine (DIEA), is typically required to facilitate the reaction. nih.gov Studies have shown that the choice of base can significantly impact the degree of racemization, with weaker bases sometimes being preferred to maintain chiral integrity. nih.gov
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Abbreviation | Activating Mechanism | Key Advantages |
|---|---|---|---|
| 2-chloro-1-methylpyridinium iodide | Mukaiyama Reagent | Formation of an acylpyridinium species | Efficient, mild conditions, low toxicity |
| 1,1'-Carbonyldiimidazole | CDI | Formation of an N-acylimidazole intermediate | Mild conditions, easy byproduct removal |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Formation of an OBt active ester | High efficiency, low racemization, rapid reactions |
Optimization of Reaction Conditions (Yield, Purity, Efficiency)
For amide bond formation, the solvent is chosen based on the solubility of the reactants and its inertness to the reaction conditions. Dichloromethane, tetrahydrofuran, and acetonitrile (B52724) are commonly used solvents for reactions involving the Mukaiyama reagent. highfine.com The choice of base is also critical; for instance, in TBTU-mediated couplings, stronger bases like DIPEA can accelerate the reaction but may also increase the risk of racemization, whereas weaker bases like pyridine can help preserve stereochemical integrity. nih.gov
Temperature can also play a significant role. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. nih.gov However, elevated temperatures can also lead to side reactions and decomposition of sensitive substrates.
The stoichiometry of the coupling reagent and the amine is another important factor. Using a slight excess of the amine can sometimes improve the yield by ensuring complete consumption of the activated carboxylic acid. The efficiency of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. ijpsr.info Purification of the final product is often achieved through column chromatography or recrystallization to obtain the desired purity. ijpsr.info
Synthetic Routes for Specific Derivatives and Substitutions
Chlorination and Other Halogenation Strategies on Indole/Pyridine Rings
The introduction of halogen atoms onto the indole and pyridine rings is a key strategy for creating analogs of the target compound. Regioselective halogenation is often a challenge, and various methods have been developed to control the position of halogenation.
Indole Ring Halogenation: The direct chlorination of the indole ring can be achieved using various reagents. N-Chlorosuccinimide (NCS) is a common reagent for the electrophilic chlorination of indoles. The regioselectivity of this reaction can be influenced by the solvent and the presence of catalysts. For instance, copper-catalyzed reactions have been developed for the regioselective C2-H chlorination of indoles. rsc.org Other methods for the synthesis of 4-chloroindole (B13527) derivatives often start from appropriately substituted precursors, such as 2-chloro-6-nitrotoluene. nih.gov
Pyridine Ring Halogenation: The halogenation of the pyridine ring is often more challenging than that of benzene (B151609) due to the electron-deficient nature of the pyridine ring. nih.gov Direct electrophilic halogenation of pyridine typically requires harsh conditions. chemrxiv.org However, methods have been developed for the selective halogenation of substituted pyridines. nih.gov For example, 3-aminopyridine can be halogenated through various multi-step sequences. nih.gov Another approach involves the design of specific phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.gov
Modifications at the Acetamide Nitrogen
Modifying the substituent at the acetamide nitrogen allows for the exploration of the structure-activity relationship of the target compound. This is typically achieved by reacting the activated 2-(4-chloro-1H-indol-1-yl)acetic acid with a variety of primary or secondary amines.
The synthesis of N-substituted acetamides can be accomplished by reacting an amine with chloroacetyl chloride under basic conditions to form an N-substituted 2-chloroacetamide. nih.gov This intermediate can then be used to alkylate the nitrogen of the indole ring. nih.gov Alternatively, the pre-formed 2-(4-chloro-1H-indol-1-yl)acetic acid can be coupled with a diverse range of amines using the coupling reagents described in section 2.4.2. This approach allows for the introduction of various aryl, heteroaryl, and alkyl groups at the acetamide nitrogen.
Incorporation of Diverse Side Chains and Heterocycles
The incorporation of diverse side chains and heterocyclic motifs can significantly impact the biological properties of the target compound. This can be achieved by utilizing appropriately substituted starting materials or by post-synthetic modifications.
For instance, various heterocyclic amines can be used in the amide coupling reaction to introduce different heterocyclic rings at the acetamide nitrogen. The indole scaffold itself is a versatile building block in medicinal chemistry, and its derivatives are found in a wide range of biologically active molecules. chemimpex.comresearchgate.net The synthesis of analogs can involve the use of different substituted indoles as starting materials.
Furthermore, the acetamide linker can be modified to incorporate other functional groups or to alter its length and rigidity. For example, derivatives with an oxadiazole moiety have been synthesized from indole acetic acid. scielo.br The synthesis of such derivatives often involves multi-step sequences, starting from the corresponding indole acetic acid and building the desired heterocyclic ring system.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-1-methylpyridinium iodide |
| 1,1'-Carbonyldiimidazole |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| diisopropylethylamine |
| N-Chlorosuccinimide |
| 2-chloro-6-nitrotoluene |
| 3-aminopyridine |
| 2-(4-chloro-1H-indol-1-yl)acetic acid |
| chloroacetyl chloride |
| indole acetic acid |
Structure Activity Relationship Sar Studies of the Chemical Compound
Impact of Indole (B1671886) Ring Substitution on Biological Activity
The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and its substitution pattern is a critical determinant of pharmacological activity. researchgate.net For the 2-(1H-indol-1-yl)-N-(pyridyl)acetamide series, modifications to the indole ring, particularly the introduction and positioning of substituents, have profound effects on the compound's biological profile.
Role of Chloro-Substitution at Position 4 of the Indole
The placement of a chlorine atom at the 4-position of the indole ring is a key structural feature of 2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide. The electronic properties and position of halogen substituents on an indole core can significantly alter a compound's activity.
Research on related indole-containing compounds provides insights into the role of this substitution. In some series of indole derivatives, substitution at the 4-position of the indole ring has been found to be the least favorable for certain biological activities. researchgate.net For instance, in a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists, substitutions at position 4 resulted in diminished potency compared to substitutions at other positions. researchgate.net
Influence of Other Substituents (e.g., Methyl, Benzyl)
To understand the unique contribution of the 4-chloro group, it is valuable to consider the effects of other substituents on the indole ring. Studies on various indole acetamide (B32628) analogs demonstrate how different functional groups alter biological activity.
Methyl Substitution: The addition of methyl groups to the indole or associated phenyl rings has shown variable effects. In one study on indole-3-acetamides, the introduction of a single methyl group at the para position of an N-phenyl ring slightly reduced α-amylase inhibitory activity compared to the unsubstituted compound. nih.gov However, dimethyl-substituted compounds showed varied activity depending on their positions. nih.gov This suggests that steric bulk and the electronic effects of alkyl groups can fine-tune the molecule's fit and interaction with an enzyme's active site. nih.gov
Benzyl (B1604629) Substitution: Benzylation of the indole ring is another common modification. The introduction of a benzyl group, a bulkier and more lipophilic substituent, can significantly alter the compound's properties, often enhancing its interaction with hydrophobic pockets in target proteins. researchgate.net
The following table summarizes the structure-activity relationship for different substituents on the N-phenyl ring of indole-3-acetamide (B105759) analogs, illustrating the impact of various functional groups on α-amylase inhibition. nih.gov
| Compound | Substituent on N-phenyl ring | IC₅₀ (μM) against α-amylase |
| 1 | Unsubstituted | 2.6 ± 0.09 |
| 2 | 4-Methyl | 2.84 ± 0.1 |
| 3 | 3,4-Dimethyl | 2.52 ± 0.06 |
| 8 | 4-Methoxy | 2.15 ± 0.1 |
| 9 | 3,4-Dimethoxy | 2.42 ± 0.07 |
| 21 | 4-Chloro | 1.76 ± 0.2 |
| Standard | Acarbose | 0.92 ± 0.4 |
This table is based on data for indole-3-acetamide derivatives and is presented to illustrate general SAR principles for substitutions.
Significance of the Pyridine (B92270) Ring and its Substitution Pattern
The pyridine ring is a crucial pharmacophore in drug design, largely due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor and modulate the molecule's solubility and basicity. nih.govnih.gov
Effect of Pyridine Nitrogen Position (e.g., 3-pyridyl vs. 4-pyridyl)
The position of the nitrogen atom within the pyridine ring is critical for determining the molecule's geometry and its ability to interact with specific residues in a biological target. In this compound, the nitrogen is at the 3-position.
The location of the ring nitrogen dictates the vector of potential hydrogen bonds and other electrostatic interactions. nih.gov A 3-pyridyl configuration presents a different spatial arrangement and electronic distribution compared to a 4-pyridyl or 2-pyridyl isomer. SAR studies on other series, such as pyridin-2(1H)-one derivatives, have investigated the role of a 4-pyridylamino group, demonstrating its importance for analgesic activity. nih.gov The nitrogen atom in the pyridine ring is often assumed to be protonated in enzyme active sites, allowing the ring to provide resonance stabilization of intermediates, a role that is highly dependent on the nitrogen's position. nih.gov Therefore, the 3-pyridyl moiety in the title compound is likely a key factor in orienting the molecule within a binding pocket and forming specific interactions that are distinct from what would be achieved with a 4-pyridyl isomer.
Modifications on the Pyridine Ring
Modifying the pyridine ring with various substituents can further refine the compound's activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electronic properties of the ring, influencing its pKa and interaction potential. nih.gov For example, studies on other pyridine-based systems have shown that adding substituents can increase electron density around a coordinated metal center or otherwise modulate the molecule's electrostatic potential. semanticscholar.org Such modifications can enhance binding affinity, improve metabolic stability, or increase cell permeability, making the exploration of substituted pyridine analogs a key strategy in drug optimization. nih.gov
Contribution of the Acetamide Linker to Molecular Interactions
The acetamide linker connecting the indole and pyridine rings is not merely a spacer but plays an active role in molecular interactions. This linker provides rotational flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding to a target.
Furthermore, the acetamide group itself contains critical hydrogen bond donor (N-H) and acceptor (C=O) sites. nih.gov Molecular docking studies on related indole-acetamide compounds have shown that the amide N-H group can form crucial hydrogen bonds with amino acid residues like aspartic acid in an enzyme's active site. nih.gov The carbonyl oxygen can also participate in hydrogen bonding. These interactions are often essential for anchoring the molecule in the correct orientation within the binding site, thereby ensuring potent biological activity. The presence of this linker is a common feature in many biologically active molecules, including inhibitors of HIV-1 Tat-mediated viral transcription, highlighting its importance in establishing effective molecular interactions. researchgate.net
Conformational Flexibility and Binding Preferences
The three-dimensional shape and flexibility of a molecule are critical for its interaction with a biological target. "this compound" possesses significant conformational flexibility due to several rotatable single bonds, primarily within the acetamide linker. This flexibility allows the molecule to adopt various spatial arrangements, enabling it to fit optimally into a protein's binding pocket.
The relative orientation of the 4-chloroindole (B13527) and the 3-pyridyl rings, governed by the torsion angles of the acetamide bridge, is a key determinant of binding affinity. Molecular modeling and structural analysis of analogous compounds suggest that the binding site imposes significant conformational constraints. For instance, in related indole derivatives, the orientation of the acetamide group can be influenced by intramolecular hydrogen bonding, such as between the indole N-H and the carbonyl oxygen, which restricts flexibility and locks the molecule into a specific, bioactive conformation. researchgate.net
The 4-chloro substituent on the indole ring also plays a role in defining binding preferences. Beyond its electronic effects, the chlorine atom can participate in halogen bonding—a specific, noncovalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's active site. This can help to anchor the indole moiety in a preferred orientation, enhancing binding affinity. mdpi.com The indole core itself typically engages in hydrophobic and π-stacking interactions with aromatic amino acid residues within the target's binding pocket. nih.gov
Hydrogen Bonding Capabilities
Hydrogen bonds are essential directional interactions that provide specificity and affinity in ligand-protein binding. "this compound" features several key functional groups capable of forming hydrogen bonds.
The central acetamide linker is a primary site for such interactions. It contains:
A Hydrogen Bond Donor: The amide N-H group can donate a proton to a suitable acceptor group (e.g., a carbonyl oxygen or a nitrogen atom) on an amino acid side chain.
A Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, readily interacting with donor groups like N-H or O-H from the protein.
Overall Pharmacophoric Requirements for Potent Activity
A pharmacophore model distills the essential structural features and their spatial arrangement required for a molecule to be biologically active. Based on SAR studies of related N-acetamide indoles, a clear pharmacophoric model emerges for this class of compounds. deakin.edu.auacs.org
The key requirements for potent activity include:
A Substituted Indole Core: This group serves as a hydrophobic anchor. The nature and position of substituents are important; for example, the 4-chloro group contributes to binding, likely through hydrophobic and/or halogen bonding interactions. mdpi.com
An Acetamide Linker: This unit acts as a crucial scaffold, providing both a hydrogen bond donor (N-H) and an acceptor (C=O). The length and rigidity of this linker are critical for correctly positioning the indole and pyridyl rings relative to each other.
A Terminal Heteroaromatic Ring: The N-(3-pyridyl) group serves as a key interaction moiety. The nitrogen atom acts as a hydrogen bond acceptor, and the ring itself can participate in aromatic interactions.
SAR studies on analogous antimalarial compounds, where the terminal ring is varied, demonstrate the importance of this third pharmacophoric feature. As shown in the table below, replacing the 3-pyridyl group with other rings significantly alters the biological activity, highlighting the specific requirements of the target's binding pocket.
| Compound | Terminal Ring (R) | Biological Activity (EC50, µM) |
|---|---|---|
| Analog 1 | 3-Pyridyl | 1.54 |
| Analog 2 | 4-Pyridyl | >10 |
| Analog 3 | Phenyl | 2.10 |
| Analog 4 | 2-Chlorophenyl | 0.941 |
| Analog 5 | 3,4,5-Trimethoxyphenyl | 0.130 |
Data in the table is adapted from SAR studies on analogous N-acetamide indole antimalarial compounds to illustrate the principle of how changes to the terminal ring affect biological activity. The core structure in these analogs is 2-(6-(substituted)-1H-indol-1-yl)-N-(aryl)acetamide. Data sourced from reference deakin.edu.au.
Pharmacological Investigations of the Chemical Compound Pre Clinical Focus
In Vitro Assays for Biological Potency
In vitro assays are fundamental in preclinical research to determine the biological activity of a compound at a cellular level. These tests provide initial insights into the potential efficacy of a substance against various diseases.
Indole-based compounds are widely investigated for their anticancer properties. The indole (B1671886) nucleus is a key structural component of many natural and synthetic molecules that exhibit potent cytotoxic and antiproliferative effects against cancer cells.
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. Although specific IC50 values for 2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide against the aforementioned cancer cell lines are not documented in the available literature, data from related compounds can be illustrative. For example, the N-pyridinyl acetamide (B32628) derivative mentioned above demonstrated an IC50 value of 1.4 µM against MDA-MB-231 cells and 22.6 µM against HepG2 cells. nih.govnih.gov
Table 1: Illustrative IC50 Values of a Related N-Pyridinyl Acetamide Derivative
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 1.4 nih.govnih.gov |
Note: The data in this table is for a structurally related compound, not this compound.
The indole and pyridine (B92270) moieties are present in many compounds with known antimicrobial properties. Research has explored various derivatives for their efficacy against a range of bacterial and fungal pathogens. Studies on N-pyridin-3-yl substituted [phenylsulphonamido] acetamides have shown that these compounds can possess antibacterial and antifungal activities. blazingprojects.comgrossarchive.com.ng The presence of a chloro group in similar acetamide structures has been noted to sometimes enhance antimicrobial activity.
While a specific antimicrobial spectrum for this compound is not detailed in the available research, the general class of N-pyridin-3-yl acetamides has been screened for such properties. In one study, certain phenylsulphonamido acetamide derivatives with a pyridin-3-yl group exhibited better antibacterial activity than the standard drug ciprofloxacin (B1669076) against certain strains, although their antifungal activity was less potent than ketoconazole. blazingprojects.comgrossarchive.com.ng
Bacterial biofilms are a significant challenge in treating infections due to their resistance to antibiotics. Compounds that can inhibit biofilm formation are of great interest. While there is no specific data on the effect of this compound on bacterial biofilm formation, the broader class of molecules with similar structural features has been a subject of investigation in this area.
Indole and acetamide derivatives have been explored for their potential anti-inflammatory and antiallergic effects. mdpi.com For instance, a study on acetamide derivatives showed their potential as antioxidant and anti-inflammatory agents by evaluating their ability to scavenge radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. mdpi.com
While direct experimental data on the anti-inflammatory and antiallergic properties of this compound is not available, the general classes of indole and acetamide derivatives are recognized for these potential activities.
Anti-inflammatory and Antiallergic Properties
Modulation of Inflammatory Pathways (e.g., IL-4, IL-5 production)
Interleukins, such as IL-4 and IL-5, are crucial signaling molecules in the immune system, playing a significant role in inflammatory responses. Research into the effects of this compound on these pathways is ongoing. While specific data on the direct modulation of IL-4 and IL-5 production by this compound is not extensively detailed in the currently available literature, the broader class of indole derivatives has been investigated for their anti-inflammatory properties. These properties often involve the modulation of various inflammatory mediators. For instance, some anti-inflammatory agents are known to suppress the production of pro-inflammatory cytokines, which can include interleukins. The potential for this compound to influence these pathways warrants further investigation to elucidate its specific mechanisms of action in modulating inflammatory responses.
Histamine (B1213489) Release Inhibition
Pre-clinical studies have explored the effects of acetamide derivatives on histamine release, a key event in allergic and inflammatory reactions. One study investigated the effects of a related compound, N-(pyridin-4-yl)-(indol-3-yl) acetamide-45, on histamine-induced contractions in isolated guinea pig trachea. The results showed that this compound concentration-dependently inhibited the contractile response induced by histamine. nih.gov At concentrations of 3, 10, and 30 micromol/L, it significantly decreased the maximum contractile response to histamine by 21% to 51%. nih.gov This suggests that the compound may interfere with histamine's ability to bind to its receptors or with the downstream signaling pathways that lead to smooth muscle contraction. While this study was not on this compound specifically, it provides a basis for understanding how similar structures might exhibit anti-allergic properties by inhibiting histamine-mediated effects. The inhibition of histamine release from mast cells is a critical mechanism for many anti-allergic drugs. nih.gov
Antioxidant Activity (e.g., DPPH, FRAP assays)
Antihyperglycemic Activity (e.g., α-Amylase Inhibition)
The inhibition of enzymes such as α-amylase is a therapeutic strategy for managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov α-Amylase is responsible for the breakdown of complex carbohydrates into simpler sugars. mdpi.com A study on a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives demonstrated their potential as α-amylase inhibitors. nih.gov The inhibitory activity of these compounds was found to be influenced by the nature and position of substituents on the phenyl ring. nih.gov For instance, a compound with a specific halide substitution pattern showed the most potent α-amylase inhibitory activity with an IC50 value of 1.09 ± 0.11 μM. nih.gov Although this study did not specifically test this compound, the findings suggest that the indole-acetamide scaffold is a promising framework for the development of α-amylase inhibitors. The chloro and pyridyl substitutions in the target compound would likely influence its binding affinity to the active site of the α-amylase enzyme, and dedicated in vitro assays would be required to determine its specific inhibitory potential.
Antimalarial Activity (e.g., P. falciparum asexual blood-stage parasite)
The N-acetamide indole chemical class has been identified as a promising scaffold for the development of new antimalarial agents targeting the asexual blood stage of Plasmodium falciparum. nih.gov Initial screening of a chemical library against P. falciparum identified N-acetamide indole hits. nih.gov Subsequent optimization of this chemotype led to the development of analogs with potent activity against the parasite. nih.gov The mechanism of action for this class of compounds has been linked to the inhibition of PfATP4, a P. falciparum plasma membrane cation-translocating ATPase. nih.gov This target is distinct from those of many current antimalarial drugs, making these compounds potentially effective against drug-resistant strains. nih.gov While specific data for this compound is not provided in the cited literature, the established antimalarial potential of the N-acetamide indole core structure suggests that this compound could also exhibit activity against P. falciparum. Further experimental validation is necessary to confirm and quantify this potential activity.
Anti-Trypanosoma cruzi Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. nih.govmdpi.com Phenotypic screening of compound libraries has identified substituted indoles as having activity against the intracellular amastigote form of T. cruzi. acs.org Medicinal chemistry efforts have focused on optimizing these indole-based compounds to improve their potency and pharmacokinetic properties. acs.org Some 3-pyridyl containing compounds have shown inhibitory activity against T. cruzi, with a proposed mechanism of action involving the inhibition of the parasite's cytochrome P450 enzyme, CYP51. nih.gov The pyridyl group is thought to coordinate with the heme iron of the enzyme, leading to its inhibition. nih.gov Given that this compound contains both an indole core and a 3-pyridyl moiety, it is plausible that it could exhibit anti-T. cruzi activity. However, direct experimental evidence from in vitro assays against the parasite is required to confirm this hypothesis.
Molecular Mechanisms of Action Studies
The molecular mechanisms of action for compounds containing the indole and acetamide moieties have been investigated in various therapeutic contexts. For the N-acetamide indole class of antimalarials, whole-genome sequencing of resistant P. falciparum parasites revealed mutations in the pfcrt gene, which encodes the chloroquine (B1663885) resistance transporter, and more significantly, in the pfatp4 gene. nih.gov PfATP4 is a sodium-ion-translocating ATPase that is crucial for maintaining low intracellular sodium concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis, which is lethal to the parasite. nih.gov This has been confirmed by profiling N-acetamide indole compounds against parasite strains with known PfATP4 inhibitor resistance. nih.gov
In the context of anti-Trypanosoma cruzi activity, some pyridine-based inhibitors are believed to target the parasite's sterol biosynthesis pathway by inhibiting the enzyme TcCYP51. nih.gov The pyridyl group in these inhibitors has been shown to coordinate with the heme group of the TcCYP51 enzyme, thereby blocking its function. nih.gov
For other biological activities, such as antiviral effects, derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide have been shown to inhibit viral replication by acting as inhibitors of membrane fusion or by functioning at the stage of viral genome replication/transcription. semanticscholar.org These diverse mechanisms highlight the versatility of the indole-acetamide scaffold in interacting with various biological targets. The specific molecular mechanism of this compound would depend on the specific biological context and would require dedicated mechanistic studies to elucidate.
Identification of Direct Molecular Targets (e.g., Enzymes, Receptors)
Direct molecular targets for this compound have not been identified in the available literature. However, studies on analogous indole-based structures reveal engagement with several important biological targets.
For instance, a class of N-acetamide indoles developed as antimalarial agents has been shown to target Plasmodium falciparum ATPase4 (PfATP4). malariaworld.orgacs.orgnih.govozgene.comacs.org PfATP4 is a crucial ion pump responsible for maintaining sodium homeostasis in the parasite, making it a validated drug target. malariaworld.orgnih.gov Another structurally related compound, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851), a potent cytotoxic agent, has been identified as a tubulin inhibitor. researchgate.net This compound interacts with the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics. Furthermore, various indole-3-acetamide (B105759) derivatives have been investigated for their potential to inhibit enzymes like α-amylase in the context of antihyperglycemic research. nih.gov
Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)
Specific cellular pathways modulated by this compound are currently undocumented. Research on analogous compounds provides insight into the potential cellular effects of this structural class.
The tubulin inhibitor D-24851, an indol-3-yl-glyoxamide, has been shown to block the cell cycle at the G2/M transition phase, which is a characteristic effect of agents that interfere with microtubule formation. researchgate.net In the context of antiviral research, certain indole acetamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been found to interfere with HIV-1 Tat-mediated viral transcription. researchgate.net These compounds were shown to inhibit the ejection of histone H3 from the long-terminal repeat (LTR) promoter, suggesting a mechanism involving the epigenetic modulation of viral transcription pathways. researchgate.net
Protein Binding and Interaction Analysis (e.g., Surface Plasmon Resonance, Fluorescence Spectroscopy)
Protein binding and interaction analyses specifically for this compound have not been reported. However, related compounds have been characterized using various analytical techniques to confirm their structure and potential for protein interaction. For the potent tubulin inhibitor D-24851, sophisticated NMR experiments and X-ray crystallography were used to definitively assign its structure, which is a prerequisite for detailed molecular docking and protein binding studies. researchgate.net For a series of indole-3-acetamide derivatives designed as α-amylase inhibitors, in silico docking simulations were performed to explore their binding modes within the active site of the α-amylase enzyme. nih.gov
Specific Target Engagement (e.g., Tubulin Polymerization Inhibition, PfATP4 inhibition, COX-1/2 inhibition, α-amylase inhibition)
While specific target engagement for this compound is not established, research on related indole acetamides has confirmed engagement with several key targets.
PfATP4 Inhibition: A class of N-acetamide indoles was investigated for antimalarial activity. acs.orgnih.govozgene.comacs.org Resistant parasite selection and whole-genome sequencing revealed mutations in the PfATP4 gene. malariaworld.orgacs.orgnih.gov Further validation confirmed that these compounds inhibit the Na+-dependent ATPase activity of PfATP4, consistent with on-target engagement. malariaworld.orgnih.govozgene.comacs.org
Tubulin Polymerization Inhibition: The compound D-24851, an N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide, was identified as a potent inhibitor of tubulin polymerization. researchgate.net Its activity is linked to its ability to destabilize microtubules, a mechanism shared by other anticancer agents that bind to the colchicine site. researchgate.net
α-Amylase Inhibition: A series of synthesized indole-3-acetamide derivatives were evaluated for their inhibitory activity against the α-amylase enzyme. nih.gov Several compounds in the series showed potent inhibition, suggesting their potential as antihyperglycemic agents. nih.gov
In Vivo Pharmacological Evaluation (Pre-clinical Models)
No in vivo pharmacological evaluations for this compound were found in the reviewed literature. Preclinical animal model studies of structurally similar compounds have been conducted, yielding mixed results that often highlight the challenges of translating in vitro activity to in vivo efficacy.
Efficacy in Animal Models of Disease (e.g., antiallergic in guinea pig models)
Studies on related indole acetamide derivatives have demonstrated efficacy in various animal models.
A notable example is the compound N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (referred to as Acetamide-45), which was investigated for its antiallergic properties. nih.govnih.govacs.org In a sensitized guinea pig model, this compound was effective at inhibiting late-phase eosinophilia following both parenteral and oral administration. nih.govacs.org It also demonstrated the ability to inhibit histamine- and methacholine-induced contraction of isolated guinea pig trachea. nih.gov
In contrast, some N-acetamide indoles with potent in vitro antimalarial activity showed limited efficacy in a Plasmodium berghei mouse model. malariaworld.orgnih.govozgene.com This discrepancy was attributed to factors such as moderate systemic exposure and potential species differentiation in the target protein, PfATP4. malariaworld.orgozgene.com Similarly, certain antiviral 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives that were active in vitro failed to inhibit respiratory syncytial virus (RSV) infection in BALB/c mice, likely due to rapid metabolism in vivo. semanticscholar.org
| Compound Class/Analogue | Therapeutic Area | Animal Model | Observed Efficacy | Reference |
|---|---|---|---|---|
| N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide | Antiallergic | Guinea Pig | Inhibition of late-phase eosinophilia and tracheal contraction. | nih.govnih.govacs.org |
| N-acetamide indoles (e.g., WJM664) | Antimalarial | Mouse (P. berghei) | Low efficacy, attributed to moderate exposure and target species differences. | malariaworld.orgnih.govozgene.com |
| 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamides | Antiviral (RSV) | Mouse (BALB/c) | Ineffective, suspected rapid in vivo metabolism. | semanticscholar.org |
Impact on Disease Markers and Biomarkers
Computational and Chemoinformatics Studies
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a potential drug candidate against a biological target, such as a protein or enzyme.
For 2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide, molecular docking simulations would be performed to identify potential protein targets and to understand the structural basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. The poses are then scored based on a scoring function that estimates the binding affinity.
Ligand-Protein Interaction Analysis
A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the protein. These interactions are key to the stability of the ligand-protein complex and the biological activity of the compound. For this compound, the analysis would focus on identifying key interactions such as:
Hydrogen Bonding: The acetamide (B32628) linker and the pyridyl nitrogen are potential hydrogen bond donors and acceptors, respectively. The indole (B1671886) nitrogen can also participate in hydrogen bonding. These interactions with amino acid residues in the protein's binding site would be critical for affinity and specificity.
Hydrophobic Interactions: The chloro-substituted indole ring and the pyridyl ring are hydrophobic and can form favorable interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic nature of the indole and pyridyl rings could lead to pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atom on the indole ring could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
An illustrative table of potential interactions is provided below:
| Interaction Type | Potential Interacting Groups of the Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Acetamide C=O, Acetamide N-H, Pyridyl N, Indole N-H | Ser, Thr, Asn, Gln, His, Asp, Glu |
| Hydrophobic | 4-chloro-1H-indole ring, 3-pyridyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Pi Stacking | Indole ring, Pyridyl ring | Phe, Tyr, Trp |
| Halogen Bonding | Chlorine atom | Backbone carbonyls, electron-rich residues |
Binding Site Characterization
The characterization of the binding site involves identifying the key amino acid residues that form the binding pocket and are involved in the interactions with the ligand. This information is vital for understanding the selectivity of the compound and for designing more potent and specific analogs. For this compound, this would involve mapping the topology and electrostatic properties of the binding site to identify regions that are complementary to the ligand's structure and chemical features.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations would be employed to assess the stability of the predicted binding pose of this compound with its target protein.
By simulating the motion of atoms in the complex over a period of nanoseconds to microseconds, MD can provide insights into:
The conformational changes in the protein and ligand upon binding.
The stability of the key interactions identified in docking studies.
The role of solvent molecules in the binding process.
The calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.
The stability of the complex would be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds over the simulation time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of analogous compounds to develop a predictive QSAR model.
The process would involve:
Data Set Collection: Gathering a series of structurally related indole-acetamide derivatives with their experimentally determined biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their molecular structure (e.g., electronic, steric, hydrophobic, and topological properties).
Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations on this compound would provide valuable information about its intrinsic electronic properties, which are fundamental to its reactivity and interactions.
Electronic Structure Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive.
For this compound, DFT calculations would determine the energies and spatial distribution of the HOMO and LUMO. This analysis would help in understanding its reactivity, charge transfer capabilities, and potential for engaging in electronic interactions with a biological target. The distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.
A hypothetical data table for DFT calculations is presented below:
| Parameter | Hypothetical Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Indicates the chemical reactivity and stability of the molecule. |
Reactivity Predictions
Without specific computational studies, predictions regarding the reactivity of this compound would be based on general principles of organic chemistry. The indole ring system is generally electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, in this molecule, the C1 nitrogen is substituted, which would influence the reactivity of the ring. The chloro-substitution at the C4 position would also modulate the electron density of the indole nucleus. The amide linkage introduces sites for both nucleophilic and electrophilic attack, and the pyridine (B92270) ring has its own characteristic reactivity, being generally electron-deficient and susceptible to nucleophilic substitution.
A detailed prediction of reactivity, including the identification of the most likely sites for electrophilic and nucleophilic attack and bond dissociation energies, would require quantum chemical calculations, such as Density Functional Theory (DFT). As no such studies have been published for this specific molecule, a data table for reactivity predictions cannot be generated.
Computational Prediction of Biological Activities
Computational prediction of biological activities, often performed through methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking, relies on existing datasets of compounds with known activities. These models then predict the activity of new compounds based on their structural similarity to the compounds in the training set.
For this compound, no specific in silico predictions of its biological activities or potential molecular targets were found in the public domain. While studies on other indole-acetamide derivatives have explored their potential as anti-inflammatory, antimicrobial, or anticancer agents, these findings cannot be directly extrapolated to the target compound without a specific computational study. A reliable prediction would necessitate docking this specific ligand into the binding sites of various protein targets or using validated QSAR models relevant to its structural class. In the absence of such research, a data table of predicted biological activities cannot be compiled.
Prediction of ADMET Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of in silico drug discovery. Various computational models are available to predict these properties based on a compound's physicochemical characteristics. These models can estimate parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities.
However, no published studies were found that specifically report the predicted ADMET properties for this compound. While it is possible to submit the structure of this compound to various online ADMET prediction tools, the results would be purely predictive and not based on published, peer-reviewed research. To adhere to the requirement for detailed research findings, and in the absence of such findings for this specific molecule, a data table of its predicted ADMET properties cannot be provided.
Advanced Analytical Methodologies for Research of the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide fundamental information regarding the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.
For "2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide," the ¹H NMR spectrum is expected to show distinct signals for the protons on the 4-chloroindole (B13527) ring, the pyridine (B92270) ring, the methylene (B1212753) bridge, and the amide N-H group. The protons on the aromatic rings will typically appear in the downfield region (approx. 6.5-8.5 ppm). The methylene protons (-CH₂-) adjacent to the indole (B1671886) nitrogen and the carbonyl group would likely resonate as a singlet around 5.0 ppm. The amide proton (NH) is expected to appear as a broad singlet further downfield. semanticscholar.orgnih.gov
The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the most downfield region (approx. 165-170 ppm). Carbons of the aromatic indole and pyridine rings typically appear between 110 and 150 ppm. semanticscholar.orgrsc.orgactachemicamalaysia.comacs.org The methylene bridge carbon would be observed in the range of 40-50 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Indole-CH₂ | CH₂ | ~5.0 (s, 2H) | ~45-50 |
| Amide-NH | NH | ~9.0-10.0 (br s, 1H) | - |
| Amide-C=O | C | - | ~167-170 |
| Indole C2/C3 | CH | ~6.5-7.5 (m) | ~100-130 |
| Indole C4 | C-Cl | - | ~125-130 |
| Indole C5/C6/C7 | CH | ~7.0-7.6 (m) | ~110-125 |
| Indole C3a/C7a | C | - | ~128-138 |
| Pyridine C2'/C6' | CH | ~8.2-8.5 (m) | ~140-150 |
| Pyridine C4' | CH | ~7.8-8.1 (m) | ~125-135 |
| Pyridine C5' | CH | ~7.2-7.4 (m) | ~123-125 |
| Pyridine C3' | C | - | ~135-140 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. lookchem.comchemicalbook.comimperial.ac.ukresearchgate.net
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. It would be used to confirm the connectivity of protons within the pyridine and indole aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for definitively assigning the ¹³C signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is critical for connecting different fragments of the molecule. For instance, an HMBC correlation from the methylene protons to the indole C2 and C7a carbons, as well as to the amide carbonyl carbon, would confirm the N-alkylation site and the acetamide (B32628) structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For "this compound" (Molecular Formula: C₁₅H₁₂ClN₃O), HRMS would be used to confirm this composition. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A small mass error (typically <5 ppm) provides strong evidence for the proposed formula. acs.orgmdpi.comresearchgate.net
HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₃O |
| Monoisotopic Mass | 297.0669 g/mol |
| Calculated m/z for [M+H]⁺ | 298.0747 |
| Calculated m/z for [M+Na]⁺ | 320.0566 |
X-ray Crystallography for Three-Dimensional Structural Confirmation
Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing arrangement. iucr.orgtandfonline.comtandfonline.com It is expected that the amide N-H group and carbonyl oxygen would participate in intermolecular hydrogen bonding, potentially forming dimeric structures or extended chains within the crystal lattice. iucr.orgiucr.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to particular bonds.
The IR spectrum of "this compound" would exhibit characteristic absorption bands confirming its key structural features. researchgate.netvscht.cz
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic (Indole, Pyridine) |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1600, ~1475 | C=C Stretch | Aromatic (Indole, Pyridine) |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~750-800 | C-Cl Stretch | Aryl Chloride |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment and physical state. researchgate.netacs.org
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of the synthesized compound.
Column Chromatography : This is a standard technique for purifying the crude product. For a molecule like "this compound," silica (B1680970) gel would typically be used as the stationary phase, with a gradient of non-polar to polar solvents (e.g., a mixture of petroleum ether and ethyl acetate) as the mobile phase to elute the compound from the column. acs.orgacs.org
Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The purity of the collected fractions is often initially assessed by TLC.
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used to determine the final purity of the compound. By using a standardized method, the compound will appear as a single peak with a characteristic retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which is often required to be ≥95% for research purposes. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it an ideal method for assessing the purity of synthesized batches and for isolating the compound from complex reaction mixtures. While specific HPLC methodologies for this exact compound are not extensively detailed in publicly available literature, standard reversed-phase HPLC protocols for related N-acetamide indole derivatives can be adapted.
A typical HPLC analysis would involve a stationary phase, such as a C18 column, which is nonpolar. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier such as formic acid to improve peak shape and resolution. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its chemical structure, this compound would exhibit a specific retention time under defined chromatographic conditions, allowing for its identification and quantification.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18 (Octadecylsilyl) silica gel, 5 µm particle size |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical set of parameters based on common practices for analyzing similar indole derivatives and is intended for illustrative purposes.
Column Chromatography
Column chromatography is a fundamental purification technique widely employed in the synthesis of this compound to isolate the compound from starting materials, byproducts, and other impurities. doi.org This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase percolates through it. doi.org
For the purification of indole acetamide derivatives, silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system with an appropriate polarity is selected to ensure that the target compound moves through the column at a suitable rate relative to the impurities. Often, a gradient of solvents with increasing polarity is used to elute the separated compounds sequentially. For instance, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently utilized. doi.org The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).
Table 2: Representative Column Chromatography Conditions for the Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure compound. |
This table outlines a general procedure for the purification of indole derivatives and serves as a representative example.
Future Directions and Research Perspectives
Exploration of Novel Indole (B1671886) and Pyridine (B92270) Substitution Patterns
The foundational structure of 2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide offers a versatile template for extensive chemical modification. Future research should systematically investigate the impact of altering the substitution patterns on both the indole and pyridine rings to delineate comprehensive structure-activity relationships (SAR).
On the indole scaffold, the existing chlorine atom at the 4-position can be repositioned to other locations (e.g., 5, 6, or 7-positions) or replaced with a variety of other substituents. The introduction of electron-donating groups (such as methoxy (B1213986) or methyl) and electron-withdrawing groups (like nitro or trifluoromethyl) would modulate the electronic properties of the indole ring, which could significantly influence binding affinities to biological targets. Furthermore, the exploration of bulkier groups or halogens of varying sizes (fluorine, bromine, iodine) could probe the steric requirements of the target's binding pocket.
Similarly, the pyridine ring presents numerous opportunities for modification. The nitrogen atom's position within the ring can be varied (e.g., 2-pyridyl or 4-pyridyl isomers) to alter the molecule's dipole moment and hydrogen bonding capabilities. Additionally, the introduction of various substituents on the pyridine ring could enhance target specificity and improve pharmacokinetic properties. The synthesis and evaluation of a diverse library of these analogs will be crucial in identifying derivatives with optimized potency and selectivity.
Design and Synthesis of Advanced Analogs with Tuned Specificity
Building upon the initial SAR data, the subsequent phase of research should focus on the rational design and synthesis of advanced analogs with fine-tuned specificity for their intended biological targets. This can be achieved by incorporating isosteric and bioisosteric replacements to improve physicochemical properties and biological activity. For instance, replacing the acetamide (B32628) linker with more constrained or flexible units could optimize the spatial orientation of the indole and pyridine moieties, potentially leading to enhanced interactions with the target protein.
Moreover, the creation of conformationally restricted analogs, through the introduction of cyclic structures or rigid linkers, could lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects. Computational modeling and molecular docking studies will be instrumental in guiding the design of these advanced analogs by predicting their binding modes and affinities. ijsat.org
Integrated Omics Approaches in Mechanism Elucidation
A critical aspect of developing any new therapeutic agent is a thorough understanding of its mechanism of action. For this compound and its optimized analogs, integrated "omics" approaches—including genomics, proteomics, and metabolomics—will be invaluable. These technologies can provide a global view of the cellular response to the compound, helping to identify its primary molecular targets and downstream signaling pathways.
For example, proteomics studies can identify proteins that directly bind to the compound, while transcriptomics can reveal changes in gene expression profiles induced by the compound. Metabolomic analysis can further elucidate the metabolic pathways affected. This multi-pronged approach will not only clarify the mechanism of action but may also uncover novel therapeutic applications and potential biomarkers for patient stratification.
Development of Prodrugs and Targeted Delivery Systems (Conceptual)
To enhance the therapeutic potential of promising lead compounds derived from the this compound scaffold, the development of prodrugs and targeted delivery systems should be explored conceptually. Prodrugs are inactive precursors that are converted to the active drug in the body. This strategy can be employed to overcome challenges such as poor solubility, limited bioavailability, or unfavorable pharmacokinetic profiles. For instance, ester or carbamate (B1207046) prodrugs could be designed to improve membrane permeability.
Furthermore, targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, could be conceptualized to deliver the active compound specifically to diseased tissues or cells. This approach has the potential to maximize therapeutic efficacy while minimizing systemic toxicity and off-target effects.
Application in Polypharmacology and Multi-Target Drug Design
The concept of polypharmacology, where a single drug intentionally interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold, with its distinct indole and pyridine moieties, is well-suited for the design of multi-target agents.
Future research could focus on rationally designing derivatives that simultaneously modulate two or more related or complementary biological targets. For instance, analogs could be developed to inhibit multiple kinases involved in a particular cancer signaling pathway or to target both an enzyme and a receptor implicated in a neurological disorder. This multi-target approach could lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance.
Investigation of Resistance Mechanisms (if applicable)
As with any novel therapeutic agent, the potential for the development of drug resistance is a significant concern. Should a lead compound from this series show promise in preclinical or clinical studies for a specific indication, it will be imperative to investigate potential mechanisms of resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via coupling reactions between 4-chloroindole derivatives and pyridyl-containing acetamide precursors. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (N₂ or Ar) .
- Solvent selection (e.g., DMF or acetonitrile) to enhance reaction efficiency, with temperatures maintained at 60–80°C for 12–24 hours .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .
- Critical Parameters : Reaction time and stoichiometric ratios of reactants significantly affect yields (reported 6–17% in analogous indole-acetamide syntheses) .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR verify indole and pyridyl proton environments. For example, indole C4-Cl substitution is confirmed by a deshielded singlet at δ 7.2–7.5 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed m/z for C₁₆H₁₃ClN₃O) ensures molecular integrity .
- IR Spectroscopy : Amide C=O stretch observed near 1650–1680 cm⁻¹ confirms acetamide linkage .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- Initial Screening :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme Inhibition : Testing against Bcl-2/Mcl-1 proteins using fluorescence polarization assays to assess apoptosis-inducing potential .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl at indole-C4, pyridyl-N) influence reactivity and bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- The 4-chloro group on indole enhances electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., Bcl-2) .
- Pyridyl-N participates in hydrogen bonding with biological targets, as shown in molecular docking studies of analogous compounds .
- Experimental Validation :
- Synthesize analogs (e.g., replacing Cl with F or NO₂) and compare bioactivity via dose-response curves .
Q. What strategies resolve contradictions in observed biological activity across different assay systems?
- Case Study : Discrepancies in IC₅₀ values between enzyme assays and cell-based models may arise from:
- Membrane Permeability : LogP calculations (e.g., ~2.5 for this compound) predict moderate cellular uptake, necessitating prodrug derivatization for improved bioavailability .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Resolution : Cross-validate data using orthogonal assays (e.g., SPR for direct target binding vs. cell viability assays) .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina with crystal structures of Bcl-2 (PDB: 4AQ3) to simulate ligand-protein interactions. Key residues (e.g., Arg105, Tyr101) often form H-bonds with the pyridyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability; RMSD < 2 Å indicates favorable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
